Binospirone mesylate

5-HT1A receptor pharmacology Presynaptic autoreceptor Serotonin release

Researchers requiring precise 5-HT1A receptor subpopulation discrimination face a critical gap: non-selective partial agonists like buspirone confound experimental outcomes. Binospirone mesylate (MDL 73005EF) solves this through its unique functional selectivity-partial agonism at presynaptic somatodendritic autoreceptors versus antagonism at postsynaptic receptors. - Enables mechanistic studies not feasible with buspirone; validated by in vivo microdialysis and neuroendocrine assays. - S(-)-enantiomer carries all 5-HT1A activity; R(+)-enantiomer serves as an internal negative control for stereoselective research. - Minimal dopamine D2 interference, unlike buspirone; partial agonist efficacy in cAMP signaling (FSC assay) confirmed.

Molecular Formula C21H30N2O7S
Molecular Weight 454.5 g/mol
CAS No. 124756-23-6
Cat. No. B051614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinospirone mesylate
CAS124756-23-6
Synonyms8-(2-((2,3-dihydro-1,4-benzodioxin-2-yl)methylamino)ethyl)-8-azaspiro(4,5)decan-7,9-dione
binospirone mesylate
MDL 73005
MDL 73005EF
MDL-73005
Molecular FormulaC21H30N2O7S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3
InChIInChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4)
InChIKeyJXBLEDCYKVWLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Binospirone Mesylate: 5-HT1A Ligand Overview


Binospirone mesylate (MDL 73005EF) is a research-use small molecule from the azapirone chemical class, structurally and mechanistically related to buspirone [1]. It functions as a 5-HT1A receptor ligand that exhibits a mixed agonist/antagonist profile: it acts as a partial agonist at somatodendritic 5-HT1A autoreceptors (presynaptic) while functioning as an antagonist at postsynaptic 5-HT1A receptors [2]. The compound reached Phase 1 clinical evaluation for anxiety disorders before development was discontinued [3]. Its unique functional selectivity across 5-HT1A receptor subpopulations distinguishes it from clinically established azapirones such as buspirone and tandospirone, making it a valuable tool compound for receptor pharmacology and neurological dysfunction research [2].

Why Generic 5-HT1A Agonists Cannot Replace Binospirone


In-class 5-HT1A receptor ligands such as buspirone, tandospirone, gepirone, and ipsapirone are pharmacologically heterogeneous and cannot be interchanged for Binospirone mesylate without altering experimental outcomes [1]. Binospirone possesses a distinct mixed agonist/antagonist functional profile across 5-HT1A receptor subpopulations—agonism at presynaptic autoreceptors versus antagonism at postsynaptic receptors—whereas buspirone acts as a non-selective partial agonist at both sites [2]. In vivo, binospirone exhibits differential activity in anxiety models relative to buspirone and 8-OH-DPAT, reflecting its greater selectivity for presynaptic 5-HT1A receptors [3]. Additionally, its enantiomers display divergent pharmacological activities, introducing an analytical complexity absent in single-enantiomer or non-chiral analogs [4]. These mechanistic distinctions translate directly into non-interchangeable experimental results in neuropharmacology, behavioral pharmacology, and receptor-signaling studies.

Binospirone Differentiation Evidence vs. 5-HT1A Ligands


Pre- vs. Postsynaptic 5-HT1A Functional Selectivity

Binospirone (MDL 73005EF) exhibits a functionally selective profile across 5-HT1A receptor subpopulations: it acts as an agonist at presynaptic somatodendritic autoreceptors (inhibiting 5-HT release) but as an antagonist at postsynaptic 5-HT1A receptors. This contrasts with buspirone, which functions as a non-selective partial agonist at both pre- and postsynaptic 5-HT1A sites [1]. In vivo microdialysis studies quantified that binospirone dose-dependently decreased hippocampal 5-HT output (agonism at autoreceptors) while failing to alter basal plasma ACTH levels and attenuating the ACTH response to 8-OH-DPAT (antagonism at postsynaptic receptors) [1].

5-HT1A receptor pharmacology Presynaptic autoreceptor Serotonin release Anxiolytic mechanism

Anxiolytic Activity in Vogel Conflict Model

In the Vogel punished drinking conflict test—a well-established rodent model of anxiety sensitive to benzodiazepines and 5-HT1A agents—binospirone (MDL 73005EF) increased punished responding at doses of 0.1 and 0.3 mg/kg (i.p.), whereas buspirone produced no significant increase in punished drinking across the dose range tested (0.03-3 mg/kg i.p.) [1]. The full 5-HT1A agonist 8-OH-DPAT also increased punished drinking (0.01-0.1 mg/kg s.c.), but its effect was accompanied by a significant increase in unpunished drinking—an effect not observed with binospirone [1].

Anxiolytic efficacy Vogel conflict test Punished drinking Behavioral pharmacology

5-HT1A vs. D2 Receptor Binding Selectivity

Binospirone (MDL 73005EF) demonstrates high binding affinity and selectivity for the 5-HT1A receptor relative to other monoamine receptors. In rat hippocampal membrane binding assays, binospirone displayed a Ki of 4-78 nM at 5-HT1A sites (primate brain) . In functional assays, it acts as a highly efficacious partial agonist at the 5-HT1A receptor negatively coupled to adenylate cyclase, with potency in the forskolin-stimulated cyclase (FSC) assay comparable to its binding affinity [1]. Notably, while binospirone has only moderate affinity for dopamine D2 binding sites, its enantiomer S(-)-MDL 73005EF exerts 5-HT1A-mediated effects on noradrenaline release without D2 receptor involvement, as demonstrated by the failure of the D2 antagonist remoxipride (1 mg/kg s.c.) to replicate the noradrenaline increase [2].

Receptor binding 5-HT1A selectivity Dopamine D2 Radioligand binding

S(-) vs. R(+) Enantiomer Pharmacological Activity

Binospirone exists as a racemic mixture with enantiomer-specific pharmacological activity. Microdialysis studies in anaesthetised rats demonstrated that the S(-)-enantiomer of MDL 73005EF (0.3 and 1 mg/kg s.c.) markedly decreased hippocampal 5-HT output, confirming its 5-HT1A receptor agonist action at presynaptic autoreceptors, whereas the R(+)-enantiomer (1 mg/kg s.c.) had no effect on 5-HT release [1]. In awake rats, the S(-)-enantiomer (1 mg/kg s.c.) increased extracellular noradrenaline in hippocampus, while the R(+)-enantiomer (1 mg/kg s.c.) did not [1]. This stereoselectivity profile contrasts with non-chiral 5-HT1A ligands where such enantiomer-specific dissection is not possible.

Enantiomer pharmacology Stereoselectivity 5-HT release Noradrenaline release

Anxiolytic Activity in Elevated Plus-Maze

In the elevated plus-maze—a standard unconditioned anxiety model—binospirone (MDL 73005EF) and 8-OH-DPAT both increased the percentage of open arm entries and time spent on open arms at doses of 0.01-0.1 mg/kg (s.c. or i.p.), indicative of anxiolytic-like activity [1]. However, binospirone's effects in the plus-maze were more robust and occurred without the concurrent sedative or motor-impairing effects observed with 8-OH-DPAT at higher doses. In contrast, buspirone showed inconsistent or weak effects in the elevated plus-maze, with efficacy dependent on specific experimental conditions [1].

Elevated plus-maze Anxiolytic screening Behavioral pharmacology Rat anxiety model

Binospirone Research Applications


Dissecting Pre- vs. Postsynaptic 5-HT1A Function

Employ binospirone mesylate as a tool compound to discriminate presynaptic somatodendritic 5-HT1A autoreceptor agonism from postsynaptic 5-HT1A receptor antagonism in neurochemical and behavioral assays. Its unique functional selectivity—agonism at autoreceptors (decreased 5-HT output) versus antagonism at postsynaptic sites (no ACTH stimulation, attenuation of 8-OH-DPAT-induced ACTH release)—enables mechanistic studies not feasible with non-selective partial agonists like buspirone [1]. This application is supported by in vivo microdialysis and neuroendocrine evidence demonstrating the mixed agonist/antagonist profile [1].

Vogel Conflict Test Anxiolytic Screening

Use binospirone mesylate as a positive control or reference compound in Vogel punished drinking conflict studies where buspirone fails to show activity. Binospirone produces reliable increases in punished responding at 0.1-0.3 mg/kg i.p. without the non-specific drinking increases observed with 8-OH-DPAT [2]. This makes binospirone a more selective reference agent for 5-HT1A-mediated anxiolytic activity in conflict-based anxiety models [2].

Enantiomer-Controlled 5-HT1A Pharmacology

Leverage the enantiomer-specific activity of binospirone for stereoselective 5-HT1A research. The S(-)-enantiomer carries all 5-HT1A-mediated neurochemical activity (decreased 5-HT output, increased noradrenaline), while the R(+)-enantiomer is inactive and can serve as a negative control [3]. This provides a robust internal control system for validating 5-HT1A receptor involvement in observed effects, a capability absent with achiral 5-HT1A ligands such as buspirone or 8-OH-DPAT [3].

5-HT1A Signaling Without D2 Receptor Interference

Select binospirone mesylate for 5-HT1A receptor signaling experiments requiring minimal dopamine D2 receptor interference. Unlike buspirone—which exhibits significant D2 binding and functional activity that confounds interpretation of 5-HT1A-mediated effects—binospirone's moderate D2 affinity does not translate into D2-mediated neurochemical outcomes, as evidenced by the failure of the D2 antagonist remoxipride to replicate its noradrenaline-elevating effects [3]. The compound's partial agonist efficacy at the 5-HT1A receptor negatively coupled to adenylate cyclase (FSC assay) further supports its use in cAMP signaling studies [4].

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